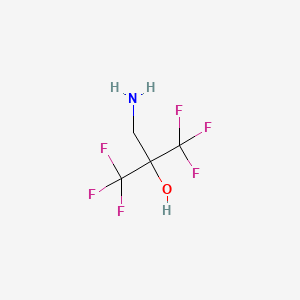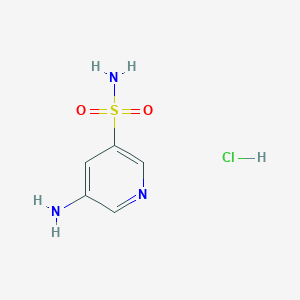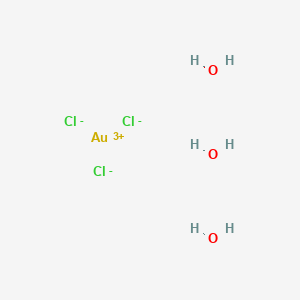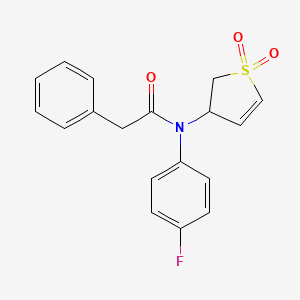
2-(Aminomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Übersicht
Beschreibung
The compound “2-(Aminomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” is a fluorinated organic compound. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt .Molecular Structure Analysis
The molecular structure of this compound would likely involve a hexafluoropropan-2-ol backbone with an aminomethyl group attached. The presence of fluorine atoms would significantly affect the compound’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions, including reactions with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
Synthesis and Crystal Structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol The compound was synthesized using phenol and hexafluoroacetone, predicting its applications in fluoro-containing materials due to the ease of deprotonation of alcoholic and phenolic hydroxyl groups, making it suitable for synthesizing various organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).
Solvent Properties and Radical Cations
Making Radical Cations Live Longer 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFP) stands out for its unique properties as a solvent, notably its low nucleophilicity and high ionizing power, making it ideal for radical cations. It's particularly used in EPR spectroscopy and mechanistic studies of radical cations in electrophilic aromatic substitution and photochemistry (Eberson et al., 1997).
Chemical Synthesis and Reactions
HFIP-Promoted Bischler Indole Synthesis HFIP is effective in the Bischler indole synthesis under microwave irradiation, transforming a broad range of α-amino arylacetones into indole derivatives efficiently, even without a metal catalyst (Yao et al., 2018).
Metal- and Reagent-Free Dehydrogenative Formal Benzyl-Aryl Cross-Coupling The compound's role in the selective dehydrogenative electrochemical functionalization of benzylic positions presents a sustainable, scalable, and environmentally friendly chemical transformation, offering a new route for producing diarylmethanes in the presence of aromatic nucleophiles (Imada et al., 2018).
Activation of the Hypervalent Fluoroiodane Reagent HFP facilitates fluorinations with the hypervalent fluoroiodane reagent, removing the need for transition metals or TREAT-HF activators and enabling monofluorination of 1,3-ketoesters and fluorocyclisation of unsaturated carboxylic acids (Minhas et al., 2018).
Photochromic and Physicochemical Properties
Stabilization of the Merocyanine Form of Photochromic Compounds Fluoroalcohols like HFP, acting as Lewis acids, stabilize the π-conjugated, colored merocyanine forms of spiropyran and spirooxazine photochromic compounds, similar to the stabilizing effect of metal ions (Suzuki et al., 1998).
The Influence of Trifluoromethyl Groups on the Miscibility of Fluorinated Alcohols with Water An in-depth molecular dynamics simulation study revealed how the structural, thermodynamic, and kinetic properties of 1,1,1-Trifluoro-propan-2-ol (TFIP) influence its miscibility with water, shedding light on the behavior of CF3 and CH3 groups in aqueous solutions (Fioroni et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6NO/c5-3(6,7)2(12,1-11)4(8,9)10/h12H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLIOTYTGRWVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
CAS RN |
64139-78-2 | |
| Record name | 3-amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2959513.png)


![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)




![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2959530.png)
![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)
![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)
